Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Description
Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate hydrochloride is a fluorinated bicyclic compound featuring a fused pyrano-pyrrole scaffold. The molecule combines a six-membered pyran ring and a five-membered pyrrolidine ring, with a fluorine atom at the 7a-position and a methyl ester group at the 3a-carboxylate position. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical and synthetic applications .
The stereochemistry (3aR,7aR) is critical for its biological activity and molecular interactions. The hexahydro designation indicates partial unsaturation, distinguishing it from fully saturated analogs like octahydropyrano[3,4-c]pyrrole derivatives . This compound is marketed as a building block for drug discovery, with commercial availability in milligram to gram quantities (e.g., 25 mg for €365; 250 mg for €1,452) .
Properties
IUPAC Name |
methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3.ClH/c1-13-7(12)8-4-11-5-9(8,10)2-3-14-6-8;/h11H,2-6H2,1H3;1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWWTFLXXOMGTB-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1(CCOC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@]1(CCOC2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique hexahydropyrano-pyrrole structure with a fluorine atom at the 7a position. This modification can significantly influence its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities including cytotoxicity against cancer cells, antimicrobial effects, and inhibition of specific enzyme pathways. The introduction of fluorine in organic compounds often enhances lipophilicity and metabolic stability.
Cytotoxic Activity
Cytotoxicity Studies : The cytotoxic effects of methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole derivatives have been evaluated against several cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Methyl (3aR,7aR)-7a-fluoro | HeLa | 35 |
| Methyl (3aR,7aR)-7a-fluoro | A549 | 50 |
| Methyl (3aR,7aR)-7a-fluoro | Jurkat | 100 |
The data indicates that the compound exhibits significant cytotoxicity against cervical (HeLa) and lung (A549) cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutic agents.
The mechanisms through which methyl (3aR,7aR)-7a-fluoro exerts its effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with DNA synthesis or repair mechanisms in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways leading to cell death.
- Calcium Accumulation Inhibition : Similar compounds have been noted for their ability to inhibit calcium accumulation in cells, which can affect various signaling pathways related to growth and survival.
Case Studies
- HeLa Cells : In a study examining the effects on HeLa cells, methyl (3aR,7aR)-7a-fluoro was shown to significantly reduce cell viability at concentrations as low as 35 nM. The mechanism was linked to apoptosis induction as evidenced by increased annexin V staining.
- A549 Cells : Another study focused on A549 lung cancer cells reported an IC50 of 50 nM. The compound was observed to disrupt mitochondrial membrane potential prior to inducing apoptosis.
Comparative Analysis with Related Compounds
Comparative studies have shown that methyl (3aR,7aR)-7a-fluoro demonstrates enhanced activity relative to non-fluorinated analogs. For instance:
| Compound Type | IC50 HeLa (nM) | IC50 A549 (nM) |
|---|---|---|
| Non-fluorinated | >1000 | >1000 |
| Methyl (3aR,7aR)-7a-fluoro | 35 | 50 |
This table illustrates the significant enhancement in cytotoxic potency provided by the fluorine substitution.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Cancer Research : Similar pyrrole derivatives have been investigated for their potential anticancer properties. Studies suggest that these compounds may inhibit specific enzymatic pathways involved in cancer cell proliferation . The mechanism often involves interaction with biological targets such as receptors or enzymes critical for cancer growth.
Pharmacological Studies
The compound's unique structure allows it to interact with various biological systems:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor in pathways related to inflammation or metabolic disorders .
- Potential Drug Development : Given its promising biological activities, the compound could serve as a lead structure for developing new pharmaceuticals targeting infections or cancer.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Fluorine Substitution: The 7a-fluoro group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like the octahydropyrano[3,4-c]pyrrole derivative . Fluorine’s electronegativity may also influence binding interactions in biological targets.
Scaffold Variations : Pyrrolo[3,4-b]pyrrole derivatives (e.g., (3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl) lack the pyran ring, reducing steric bulk and altering solubility profiles .
Functional Groups: The methyl ester in the target compound offers hydrolytic stability under physiological conditions, whereas carboxylic acid derivatives (e.g., octahydropyrano[3,4-c]pyrrole-3a-carboxylic acid) are more reactive but require protection for synthetic applications .
Research Findings
- Synthetic Utility : The target compound’s fluorinated bicyclic structure is leveraged in medicinal chemistry for designing CNS-active molecules, as fluorinated scaffolds often exhibit improved blood-brain barrier penetration .
- Conformational Analysis: Ring puckering in pyrano-pyrrole systems (described by Cremer-Pople coordinates) impacts receptor binding. The 7a-fluoro group may stabilize a specific puckered conformation, as seen in crystallographic studies using SHELX software .
- Comparative Bioactivity : Analogs like (4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl (from ) show higher affinity for serotonin receptors but lower metabolic stability due to the absence of fluorine .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic ring formation and fluorination. Key steps include:
- Ring closure : Use of acid catalysis (e.g., HCl) to form the pyrano-pyrrole core, as seen in analogous pyrrolo-pyridine syntheses .
- Fluorination : Electrophilic fluorination at the 7a-position requires careful control of temperature (-20°C to 0°C) to avoid side reactions.
- Crystallization : Recrystallization from ethanol/water mixtures (as in ) can enhance purity. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) .
Q. How is the stereochemistry at the 3aR and 7aR positions confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For example, analogous compounds (e.g., methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno-pyrrole carboxylate) were resolved using a Bruker Kappa APEX2 CCD diffractometer (space group P21/n, β = 111.53°) . Alternatively, NOESY NMR can detect spatial proximity of protons to infer stereochemistry .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer :
- Moisture sensitivity : Store under inert gas (argon) at -20°C in sealed containers. Hydrolysis of the ester group is a key degradation pathway.
- Thermal stability : Differential scanning calorimetry (DSC) should be performed to identify decomposition thresholds (>150°C in similar pyrrolidine derivatives) .
- pH dependence : The hydrochloride salt form enhances solubility in aqueous buffers but may precipitate at pH > 6.4.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions at the 7a-fluoro position?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states. Compare activation energies for potential SN2 vs. SN1 mechanisms.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., fluorinated carbon) to prioritize reaction sites.
- Validate predictions with kinetic studies (e.g., monitoring fluoride release via ion chromatography) .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
- Methodological Answer :
- MS/MS fragmentation : Use high-resolution Q-TOF to distinguish between isobaric fragments. For example, a m/z 454 [M+H]+ peak may split into daughter ions at m/z 312 (loss of COOCH3) and 265 (ring cleavage) .
- Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at variable temperatures (e.g., 25°C to -40°C) .
- Cross-validate : Compare crystallographic data (e.g., bond angles like C—C—C = 110.32°) with DFT-optimized geometries .
Q. How does the pyrano-pyrrole scaffold influence the compound’s pharmacokinetic properties, such as membrane permeability or metabolic stability?
- Methodological Answer :
- LogP determination : Use shake-flask method with octanol/water partitioning. The fluorinated ring may lower logP by ~0.5 units compared to non-fluorinated analogs.
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes. Pyrrolidine derivatives often show moderate inhibition (IC50 ~10 μM) .
- Permeability : Perform Caco-2 cell monolayer assays; rigid pyrano-pyrrole systems may reduce passive diffusion .
Q. What strategies mitigate diastereomer formation during fluorination or esterification steps?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans’ oxazolidinones) to enforce stereocontrol.
- Low-temperature fluorination : Slow addition of Selectfluor® at -40°C minimizes racemization .
- Chiral HPLC : Use a Chiralpak IG-3 column (hexane:isopropanol = 90:10) to separate diastereomers post-synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrano-pyrrole ring system?
- Methodological Answer :
- Error analysis : Compare mean absolute deviations (MAD) for bond lengths. For example, C—N bonds often show MAD > 0.02 Å due to basis set limitations.
- Solvent effects : Include polarizable continuum models (PCM) in DFT to account for crystal packing forces .
- Thermal motion correction : Apply TLS (translation-libration-screw) models to X-ray data to refine anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
